methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of amino acids and is characterized by the presence of a cyclohexyl group attached to the butanoate backbone. This compound is often used in research settings to study its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the use of methanol and trimethylchlorosilane to prepare the methyl ester of the amino acid . This reaction is carried out under acidic conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach to the synthesis of esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Methyl (3S)-3-amino-4-cyclohexylbutanoate hydrochloride can be compared with other similar compounds, such as:
Methylphenidate: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Cyclohexylamine derivatives: Compounds with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific structural configuration and the presence of both an amino group and a cyclohexyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (3S)-3-amino-4-cyclohexylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCUBIANLEPIF-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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